molecular formula C7H14O3 B1599886 (R)-2-Hydroxymethylhexanoic acid CAS No. 668485-40-3

(R)-2-Hydroxymethylhexanoic acid

Cat. No. B1599886
M. Wt: 146.18 g/mol
InChI Key: ICBHDGOFKNWYJO-ZCFIWIBFSA-N
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Description

(R)-2-Hydroxymethylhexanoic acid, also known as HMMH or Homocysteine thiolactone, is a naturally occurring amino acid derivative. It is a thiolactone of homocysteine and is produced by the hydrolysis of S-adenosylhomocysteine. HMMH has been the subject of several scientific studies due to its potential applications in various fields.

Scientific Research Applications

  • Biomedicine : Hydrophobic modification of polysaccharides and the construction and properties of their micelles . Polysaccharides have the characteristics of wide sources, excellent biocompatibility, and non-toxicity. There are multifunctional groups on the main chain of polysaccharides, which can be surface-modified or functionalized to have targeting ability . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .

  • Mechanical Properties and Applications of Dual Network Hydrogels : Hydrogels with a three-dimensional network structure are particularly outstanding in water absorption and water retention because water exists stably in the interior, making the gel appear elastic and solid . The proposal of double-network hydrogels has dramatically improved the toughness and mechanical strength of hydrogels that can adapt to different environments .

  • Biological Pathways of Siderophores : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .

  • Chemical Industry : “®-2-Hydroxymethylhexanoic acid” is a chemical compound with the CAS Number: 668485-40-3 . It is used in various chemical industry products on the global and regional markets .

  • Microwave-Assisted Extraction of Phytochemicals : Microwave-assisted extraction (MAE) has emerged as a promising technique for the extraction of phytochemicals . MAE involves the utilization of microwaves to heat the sample, which facilitates the release of bioactive compounds from the plant matrix . This technique offers several advantages over traditional extraction methods, including faster extraction times, higher extraction yields, and reduced solvent consumption .

  • Drug Discovery and Design Using Natural Products : The extraction of essential oils, fats, and oils is now done using Soxhlet, hydrodistillation, and alcohol-maceration methods . These techniques involve manual operations and reproducibility is a significant problem . Therefore, the use of “®-2-Hydroxymethylhexanoic acid” in these processes could potentially improve the efficiency and reproducibility of the extraction process .

  • Pharmaceutical Industry : “®-2-Hydroxymethylhexanoic acid” could be used in the pharmaceutical industry . It is a chemical compound with the CAS Number: 668485-40-3 . It could be used in the synthesis of various pharmaceutical products .

properties

IUPAC Name

(2R)-2-(hydroxymethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBHDGOFKNWYJO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468382
Record name (2R)-2-(Hydroxymethyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxymethylhexanoic acid

CAS RN

668485-40-3
Record name (2R)-2-(Hydroxymethyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 12 L, 4-necked, round-bottomed flaks, equipped with a mechanical stirrer, digital thermometer, and nitrogen inlet-outlet is charged with 2-butyl-propanedioic acid monoethyl ester (3, 450.0 g, 2.39 mol) and isopropanol (4.5 L). The solution is cooled to an internal temperature at 15-18° C. and a 2 M solution of lithium borohydride (2.4 L, 4.8 mol) in tetrahydrofuran is added over a period of 1.5 hours while maintaining the internal temperature at 15-25° C. The stirring is continued for an additional 3 h. The reaction mixture is cooled to an internal temperature at 10-13° C. and quenched by the addition of 2 N HCl (2.4 L) over a period of 1 hour while maintaining the internal temperature at 10-25° C. The reaction mixture is concentrated at 35-40° C. (20 mbar) to collect ˜7.5 L of the solvent to obtain a suspension (˜1.9 kg). This suspension is diluted with water (2.0 L) and ethyl acetate (2.5 L) and the biphasic mixture is stirred for 1 hour. The organic layer is separated and the aqueous layer is extracted with ethyl acetate (2.0 L). The combined organic layers are washed with 20% aqueous solution of sodium chloride (1.0 L) and concentrated under vacuum (20 mbar) until no further solvent distills to afford crude (±)-2-butyl-3-hydroxypropionic acid (4, 349.4 g, 100%) as a colorless liquid, which is used as such in the next step.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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